2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitro group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination can yield various substituted benzamides, while oxidation can produce amine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal activities.
Biology: The compound is used in molecular modeling studies to understand its interactions with biological targets.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethoxy)phenyl]acetamide: Similar in structure but with different substituents.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety.
Uniqueness
2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its combination of a nitro group and a trifluoromethoxyphenyl group, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H23F3N4O4 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C25H23F3N4O4/c26-25(27,28)36-21-9-6-19(7-10-21)29-24(33)22-16-20(32(34)35)8-11-23(22)31-14-12-30(13-15-31)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,29,33) |
InChI Key |
DAGAHKAKDJJMID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.